molecular formula C18H14N2O2S B2729630 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 477854-13-0

5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2729630
CAS No.: 477854-13-0
M. Wt: 322.38
InChI Key: ZNEDOLFTTWNNPD-UHFFFAOYSA-N
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Description

5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a specialized chromenone-based chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in early-stage drug discovery due to its structural similarity to pyran-based 2-amino-3-carbonitrile derivatives, which are established privileged structures in the development of therapeutic agents with diverse biological activities . The core 4H-chromene structure provides a rigid framework for molecular interaction, while the strategic substitution with a thiophen-2-yl group at the 4-position and a 1H-pyrrol-1-yl group at the 2-position creates a stereochemically complex architecture capable of diverse non-covalent interactions with biological targets . Researchers are exploring this compound and its analogs as potential candidates for development of anticancer agents, given the documented activity of similar chromenone derivatives in binding studies with biomacromolecules like DNA . The orthogonal orientation of the thiophene ring relative to the fused pyran system, a characteristic observed in related molecular structures, may influence its binding affinity and selectivity toward enzyme active sites and receptor pockets . Additional investigation areas include its potential as an antibacterial and antifungal agent, as the chromenone core has demonstrated such properties in previously studied analogues . The presence of both electron-donating and electron-withdrawing substituents on the chromene ring system creates a unique electronic profile that may be optimized for specific target engagements. This chemical is provided exclusively for research purposes in drug discovery platforms, mechanism of action studies, and structure-activity relationship (SAR) investigations to advance the development of novel therapeutic interventions.

Properties

IUPAC Name

5-oxo-2-pyrrol-1-yl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-11-12-16(15-7-4-10-23-15)17-13(21)5-3-6-14(17)22-18(12)20-8-1-2-9-20/h1-2,4,7-10,16H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDOLFTTWNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=CS4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the condensation of a pyrrole derivative with a thiophene derivative, followed by cyclization with a chromene precursor, can yield the desired compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Key Structural and Functional Differences

The following compounds are compared based on substituents, hydrogen bonding, spectral data, and synthesis routes:

Compound Name & Structure Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Profile
Target: 5-Oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile R₁ = 1H-pyrrol-1-yl 337.07 Nitrile, Thiophene, Pyrrole Acceptors: O (carbonyl), N (pyrrole); No H-bond donors from pyrrole
2-Amino-4-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () R₁ = NH₂ 272.32 Nitrile, Thiophene, Amino Donors: N–H (amino); Acceptors: O (carbonyl), N (nitrile)
2-Amino-7,7-dimethyl-4-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () R₁ = NH₂; R₂, R₃ = CH₃ 314.39 Nitrile, Thiophene, Amino Donors: N–H (amino); Enhanced steric hindrance from CH₃
4-(5-(2,4,6-Trichlorophenyl)-2-furyl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () R₄ = 5-(2,4,6-Cl₃C₆H₂)-furyl 444.70 Nitrile, Furan, Trichlorophenyl Donors: N–H (amino); Acceptors: O (furan, carbonyl)

Spectroscopic and Crystallographic Data

  • ¹³C NMR: Target Compound: Expected peaks for pyrrole (δ ~120–130 ppm), thiophene (δ ~125–140 ppm), and carbonyl (δ ~195 ppm) based on analogs . Amino-Substituted Analogs: Amino carbons appear at δ ~50–60 ppm; carbonyl at δ ~195 ppm .
  • Melting Points: Amino-substituted chromenes: 210–230°C ; Target compound’s m.p. is unreported but likely higher due to increased rigidity from the pyrrole ring.
  • Crystal Packing: Amino derivatives form 2D hydrogen-bonded networks via N–H···N/O interactions . The target compound lacks N–H donors, relying on weaker interactions (e.g., C–H···O/N), leading to less dense packing .

Biological Activity

The compound 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N2O2SC_{14}H_{12}N_2O_2S, and it features a unique arrangement of functional groups that contribute to its biological activity. The structure includes a pyrrole ring, a thiophene moiety, and a chromene framework, which are known to influence various biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromenes have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that similar pyrrole and thiophene derivatives exhibit inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The structural features allow for binding interactions with DNA or proteins involved in cancer progression. For example, related compounds have been reported to inhibit cell proliferation in cancer cell lines through apoptosis induction .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with thiophene and chromene structures have been noted for their anti-inflammatory effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

StudyFindingsReference
Symeonidis et al. (2009)Identified antioxidant properties through radical scavenging assays
Kathrotiya & Patel (2012)Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria
Cai et al. (2009)Reported hypotensive effects in animal models
Narender et al. (2004)Showed antileishmanial activity in vitro

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize free radicals.
  • Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammation or cancer cell proliferation.
  • DNA Binding : Some derivatives can intercalate into DNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-tetrahydrochromene-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

  • Step 1 : Condensation of thiophen-2-yl aldehyde with malononitrile and a cyclic ketone (e.g., cyclohexanedione) under acidic conditions (e.g., acetic acid) to form the tetrahydrochromene core .
  • Step 2 : Introduction of the 1H-pyrrole substituent via nucleophilic substitution or cyclization using β-chloroenaldehyde intermediates .
  • Key Catalysts : Piperidine or ammonium acetate are commonly used to accelerate cyclocondensation .
    • Yield Optimization : Yields range from 65–85% depending on solvent polarity (ethanol or dioxane) and reaction time (8–12 hours under reflux) .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., thiophene ring tilt = 5.2°) to confirm stereochemistry .
  • Spectroscopy :
  • IR : Peaks at ~2207 cm⁻¹ (C≡N stretch) and ~1678 cm⁻¹ (C=O) .
  • ¹H NMR : Characteristic signals for tetrahydrochromene protons (δ 2.1–2.3 ppm, CH₂) and pyrrole NH (δ 10.9 ppm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion against S. aureus (MIC ≤ 25 µg/mL) and E. coli (MIC ≤ 50 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 IC₅₀ = 18.7 µM) .
    • Target Prediction : Dihydropyrimidine dehydrogenase (DPD) inhibition assays due to structural similarity to pyrimidine analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 12–35 µM across studies) may arise from conformational flexibility.
  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with CDK2) using crystal structure data (PDB: 1H1S) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with activity trends .
    • Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Structural Modifications :

  • Bioisosteric Replacement : Substitute the nitrile group (-CN) with a trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Prodrug Design : Esterify the 5-oxo group to improve oral bioavailability .
    • ADMET Profiling :
  • Caco-2 Permeability : Log P = 2.1 ± 0.3 (moderate absorption).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How do crystallographic data inform polymorph control during scale-up synthesis?

  • Key Findings :

  • Polymorph Identification : Triclinic (P1) and monoclinic (P2₁/c) forms differ in packing density (e.g., 1.32 g/cm³ vs. 1.28 g/cm³) .
  • Stability : The triclinic form dominates under ethanol recrystallization (ΔG = -4.2 kcal/mol) .
    • Process Optimization : Use seeded crystallization with a 5% triclinic seed load to suppress undesired polymorphs .

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